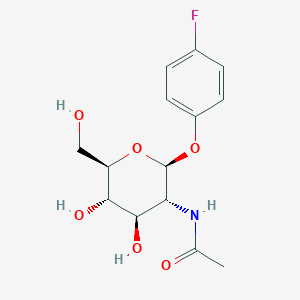

4-Fluorophenyl 2-acetamido-2-deoxy-B-D-glucopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorophenyl 2-acetamido-2-deoxy-B-D-glucopyranoside typically involves the glycosylation of a glucopyranoside derivative with a fluorophenyl group. The reaction conditions often require the use of a catalyst and a solvent to facilitate the glycosylation process .

Industrial Production Methods

While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories under controlled conditions to ensure purity and consistency .

Análisis De Reacciones Químicas

Types of Reactions

4-Fluorophenyl 2-acetamido-2-deoxy-B-D-glucopyranoside can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol .

Aplicaciones Científicas De Investigación

4-Fluorophenyl 2-acetamido-2-deoxy-B-D-glucopyranoside is widely used in scientific research, particularly in the fields of:

Chemistry: As a reagent in various chemical reactions and synthesis processes.

Biology: In the study of enzyme interactions and metabolic pathways.

Medicine: For the development of diagnostic tools and therapeutic agents.

Industry: In the production of specialized chemicals and materials.

Mecanismo De Acción

The mechanism of action of 4-Fluorophenyl 2-acetamido-2-deoxy-B-D-glucopyranoside involves its interaction with specific enzymes and proteins. The compound binds to the active sites of these molecules, modulating their activity and influencing various biochemical pathways . The molecular targets and pathways involved are often related to carbohydrate metabolism and glycosylation processes .

Comparación Con Compuestos Similares

Similar Compounds

4-Methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside: Used as a fluorogenic substrate in enzyme assays.

4-Methylumbelliferyl N-acetyl-beta-D-glucosaminide: Utilized in the detection and estimation of fungal growth.

Uniqueness

4-Fluorophenyl 2-acetamido-2-deoxy-B-D-glucopyranoside is unique due to its specific fluorophenyl group, which enhances its binding affinity and specificity for certain biological targets. This makes it particularly valuable in proteomics research and other specialized applications .

Actividad Biológica

4-Fluorophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside (CAS No. 135608-47-8) is a synthetic compound that has garnered attention for its potential applications in biochemical and medical research. This compound is particularly relevant in the study of enzyme interactions, metabolic pathways, and as a substrate in various biochemical reactions. Its unique structure, featuring a fluorophenyl group, enhances its binding affinity to specific biological targets, making it a valuable tool in proteomics and other specialized research areas.

4-Fluorophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside serves as a substrate for various enzymes, notably β-hexosaminidases. These enzymes are crucial for the hydrolysis of glycosidic bonds in glycoconjugates, influencing cellular processes such as glycosylation and metabolism. The compound's role as a competitive inhibitor for these enzymes is significant; it binds to the active site, preventing the hydrolysis of natural substrates, which can alter metabolic pathways and cellular signaling mechanisms .

Table 1: Enzyme Interactions of 4-Fluorophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside

| Enzyme | Type of Interaction | Effect |

|---|---|---|

| β-Hexosaminidases | Competitive Inhibition | Prevents substrate hydrolysis |

| Other Glycosidases | Substrate for Glycosylation | Affects glycosylation patterns in cells |

Cellular Effects

The compound influences various cellular processes, including:

- Cell Signaling Pathways : It can modulate signaling cascades by altering the availability of glycosaminoglycans (GAGs) and proteins involved in these pathways.

- Gene Expression : Changes in glycosylation patterns can lead to differential gene expression profiles.

- Metabolism : It affects the incorporation of glucosamine into GAGs, impacting overall cellular metabolism .

Molecular Mechanism

The molecular mechanism of action for 4-Fluorophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside involves specific binding interactions with enzymes and other biomolecules. By acting as a competitive inhibitor, it disrupts normal enzymatic activity, leading to altered metabolic outcomes. This specificity is attributed to its unique structural features that enhance binding affinity .

Transport and Distribution

Within biological systems, the transport and distribution of this compound are facilitated through interactions with specific transporters and binding proteins. These interactions ensure that the compound reaches various cellular compartments where it can exert its effects on metabolism and enzyme activity.

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Enzyme Inhibition : Research demonstrated that 4-Fluorophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside effectively inhibits β-hexosaminidases in vitro, providing insights into its potential therapeutic applications in diseases characterized by aberrant glycosylation patterns.

- Impact on Glycosylation : A case study highlighted how this compound affects the incorporation of glucosamine into GAGs, leading to significant changes in cellular glycosylation profiles. This has implications for understanding diseases such as cancer and diabetes where glycosylation is altered.

- Therapeutic Potential : Investigations into its use as a therapeutic agent have shown promise in targeting specific metabolic pathways disrupted in certain diseases, suggesting potential applications in drug development .

Propiedades

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-(4-fluorophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO6/c1-7(18)16-11-13(20)12(19)10(6-17)22-14(11)21-9-4-2-8(15)3-5-9/h2-5,10-14,17,19-20H,6H2,1H3,(H,16,18)/t10-,11-,12-,13-,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWDDRJQCEWZUGG-DHGKCCLASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)F)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)F)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.